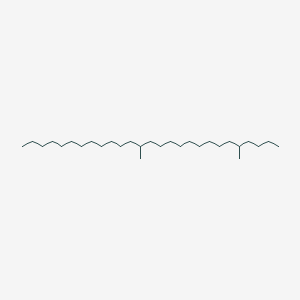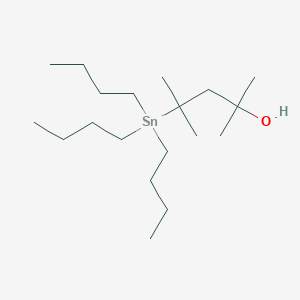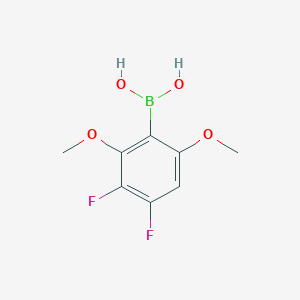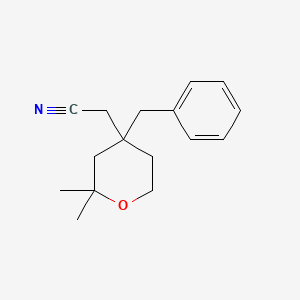![molecular formula C16H23N3S B14145870 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione CAS No. 675130-88-8](/img/structure/B14145870.png)
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is a complex organic compound featuring a spirocyclic structure. This compound is part of the broader class of spiro compounds, which are characterized by a unique arrangement where two rings are connected through a single atom. The presence of the triazine and thione groups in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenylhydrazine with a suitable spirocyclic ketone under acidic conditions to form the spirocyclic hydrazone intermediate. This intermediate is then cyclized with thiourea to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques .
Analyse Des Réactions Chimiques
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the thione group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex spirocyclic structures.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying the reactivity of spirocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione include other spirocyclic triazines and thiones. These compounds share structural similarities but differ in their substituents and specific ring structures. Examples include:
1,3,5-Triazine derivatives: Known for their applications in herbicides and pharmaceuticals.
1,2,4-Triazole-3-thione derivatives: Used in antiviral and antifungal research.
Spirocyclic ketones: Utilized in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
675130-88-8 |
|---|---|
Formule moléculaire |
C16H23N3S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione |
InChI |
InChI=1S/C16H23N3S/c1-12-7-8-14(11-13(12)2)19-15(20)17-16(18-19)9-5-3-4-6-10-16/h7-8,11,18H,3-6,9-10H2,1-2H3,(H,17,20) |
Clé InChI |
HRSMQAYBJBXTTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=S)NC3(N2)CCCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


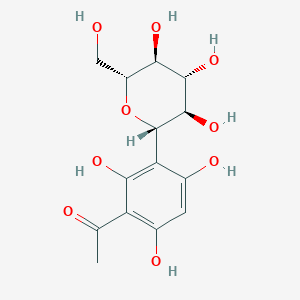
![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
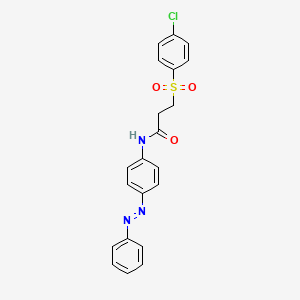
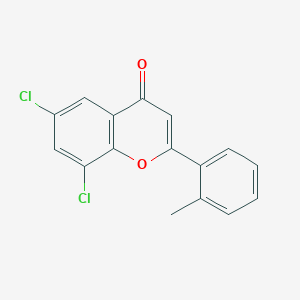
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
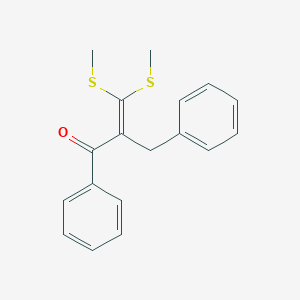
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
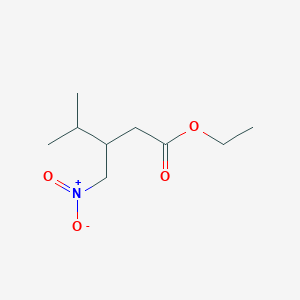
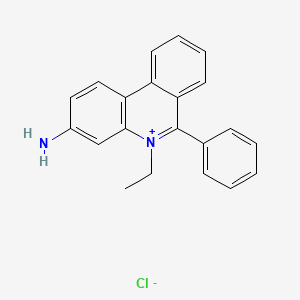
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)
